molecular formula C26H31N5O3 B2628750 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide CAS No. 895648-26-7

3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide

Katalognummer: B2628750
CAS-Nummer: 895648-26-7
Molekulargewicht: 461.566
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by functionalization to introduce the propan-2-yloxy and phenylethyl groups.

    Formation of Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Nucleophiles like alkoxides, amines, under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole and quinazoline derivatives. Compounds similar to 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Antibacterial Properties

The compound's structural features suggest potential antibacterial activity. Research indicates that certain triazole derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications in the side chains can enhance the antibacterial efficacy of these compounds.

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized a series of triazole-based compounds and evaluated their anticancer activities against various cancer cell lines. The results indicated that compounds with similar structural motifs to This compound exhibited IC50 values in the micromolar range against breast and lung cancer cells, suggesting significant therapeutic potential .

Case Study 2: Antibacterial Screening

A screening study focused on triazole derivatives revealed that certain compounds demonstrated strong antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that the presence of specific substituents on the triazole ring enhanced antimicrobial potency .

Wirkmechanismus

The mechanism of action of 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triazoloquinazoline Derivatives: Compounds with similar triazoloquinazoline cores but different substituents.

    Quinazoline Derivatives: Compounds with quinazoline cores, lacking the triazole ring.

    Triazole Derivatives: Compounds with triazole rings but different core structures.

Uniqueness

The uniqueness of 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide lies in its specific combination of functional groups and ring systems, which confer distinct biological activities and potential therapeutic applications not seen in other similar compounds.

Biologische Aktivität

The compound 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a triazoloquinazoline moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C28H35N5O5C_{28}H_{35}N_{5}O_{5}, with a molecular weight of approximately 521.6 g/mol. The compound's structure features multiple functional groups, including amide and triazole structures, which contribute to its pharmacological potential.

PropertyValue
Molecular FormulaC28H35N5O5C_{28}H_{35}N_{5}O_{5}
Molecular Weight521.6 g/mol
CAS Number902932-95-0

Anticancer Activity

Recent studies indicate that compounds containing triazole and quinazoline motifs exhibit promising anticancer properties. The specific compound has been included in various screening libraries targeting multiple biological pathways associated with cancer progression. Preliminary data suggest that it may act as an inhibitor of specific kinases involved in tumor growth and metastasis.

  • Mechanism of Action : The compound likely interacts with key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to reduced tumor growth in xenograft models .
  • In Vitro Studies : Initial findings from in vitro assays reveal that the compound demonstrates cytotoxic effects against various cancer cell lines. These studies typically involve assessing cell viability using MTT assays or similar methodologies.

Interaction with Biological Targets

The biological activity of this compound can be attributed to its ability to interact with multiple targets:

  • Kinases : The compound has shown potential as a kinase inhibitor, which is critical in regulating cell division and survival.
  • Receptors : It may also interact with various receptors involved in signaling pathways that regulate inflammation and immune responses.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of similar triazoloquinazoline derivatives demonstrated significant antitumor activity in mouse models. The administration of these compounds resulted in a marked decrease in tumor size compared to control groups. Histopathological analysis revealed reduced cellular proliferation and increased apoptosis in treated tumors .

Study 2: Mechanistic Insights

Research focusing on the mechanism of action highlighted the role of the compound in modulating the PI3K/Akt signaling pathway. Inhibition of this pathway led to decreased phosphorylation of downstream targets involved in cell survival, suggesting a potent mechanism for inducing apoptosis in cancer cells .

Eigenschaften

IUPAC Name

3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3/c1-18(2)34-17-9-16-30-25(33)21-12-7-8-13-22(21)31-23(28-29-26(30)31)14-15-24(32)27-19(3)20-10-5-4-6-11-20/h4-8,10-13,18-19H,9,14-17H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIMPWSSXVGIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.